(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE (1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE
Brand Name: Vulcanchem
CAS No.: 1224727-08-5
VCID: VC11697804
InChI: InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-50(46-14-8-7-13-45(46)49)34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46H,7-8,13-14,33-34,49H2,1-4H3/t45-,46-/m0/s1
SMILES: CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N
Molecular Formula: C48H52N2P2
Molecular Weight: 718.9 g/mol

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE

CAS No.: 1224727-08-5

Cat. No.: VC11697804

Molecular Formula: C48H52N2P2

Molecular Weight: 718.9 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE - 1224727-08-5

Specification

CAS No. 1224727-08-5
Molecular Formula C48H52N2P2
Molecular Weight 718.9 g/mol
IUPAC Name (1S,2S)-2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine
Standard InChI InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-50(46-14-8-7-13-45(46)49)34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46H,7-8,13-14,33-34,49H2,1-4H3/t45-,46-/m0/s1
Standard InChI Key NREBRZNMKPGZHZ-ZYBCLOSLSA-N
Isomeric SMILES CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)[C@H]7CCCC[C@@H]7N
SMILES CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N
Canonical SMILES CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The ligand features a (1S,2S)-cyclohexane-1,2-diamine core, with each amine nitrogen bonded to a benzyl group substituted at the 2-position with a di-p-tolylphosphino moiety. The p-tolyl groups (methyl-substituted phenyl rings) enhance electron-donating capacity and steric bulk, while the cyclohexane backbone imposes conformational rigidity. The stereochemistry at the 1 and 2 positions of the cyclohexane ring is critical for inducing chirality in metal complexes.

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC48H52N2P2\text{C}_{48}\text{H}_{52}\text{N}_{2}\text{P}_{2}
Molecular Weight718.906 g/mol
CAS Number1224727-08-5
Stereochemistry(1S,2S)

Electronic and Steric Properties

The di-p-tolylphosphino groups provide strong σ-donor and moderate π-acceptor capabilities, stabilizing low-oxidation-state transition metals like palladium(0) and rhodium(I). The p-tolyl substituents increase steric bulk compared to unsubstituted phenyl groups, influencing substrate approach in catalytic cycles. This balance of electronic and steric effects is pivotal for enantioselectivity.

Synthesis and Characterization

Synthetic Route

The ligand is synthesized via a two-step procedure:

  • Preparation of 2-(di-p-tolylphosphino)benzyl chloride: Chlorination of 2-(di-p-tolylphosphino)benzyl alcohol using thionyl chloride.

  • Alkylation of (1S,2S)-cyclohexane-1,2-diamine: Reaction of the diamine with 2-(di-p-tolylphosphino)benzyl chloride in the presence of a base (e.g., NaH) under inert atmosphere to prevent phosphine oxidation.

The reaction proceeds via nucleophilic substitution, with the amine attacking the benzyl chloride. The stereochemical integrity of the cyclohexane diamine is preserved due to the rigidity of the ring system.

Applications in Asymmetric Catalysis

Transition Metal Coordination

The ligand forms stable complexes with metals such as Pd, Rh, and Ru. For example, in a palladium complex, the two phosphorus atoms and two nitrogen atoms adopt a tetradentate coordination mode, creating a chiral pocket around the metal center. This geometry is instrumental in asymmetric induction.

Asymmetric Hydrogenation

The ligand enables enantioselective hydrogenation of prochiral alkenes. For instance, in the reduction of α,β-unsaturated ketones, Rh complexes of this ligand achieve enantiomeric excess (ee) values exceeding 90%. The p-tolyl groups mitigate substrate-metal steric clashes, enhancing selectivity.

Cross-Coupling Reactions

Palladium complexes facilitate Suzuki-Miyaura couplings with chiral biaryl products. The ligand’s bulkiness suppresses undesired β-hydride elimination, improving yields.

Comparative Analysis with Analogous Ligands

Versus BINAP and Josiphos

Unlike binaphthyl-based ligands (e.g., BINAP), this cyclohexane-diamine scaffold offers greater conformational rigidity, reducing enantiomer interconversion. Compared to Josiphos ligands, the di-p-tolylphosphino groups provide stronger electron donation, favoring oxidative addition steps in cross-coupling.

Table 2: Ligand Comparison

LigandBackboneSelectivity (ee)Preferred Metals
(1S,2S)-Cyclohexane-diamineRigid cyclohexane85–95%Pd, Rh
BINAPBinaphthyl70–90%Ru, Rh
JosiphosFerrocene80–93%Pd, Cu

Future Perspectives

Modular Ligand Design

Modifying the p-tolyl groups to electron-withdrawing substituents (e.g., p-CF3_3) could tune metal electron density for challenging substrates like fluorinated alkenes. Computational studies (DFT) may guide rational design.

Expanding Reaction Scope

Exploring applications in C–H activation and photoredox catalysis could leverage the ligand’s stability under diverse conditions.

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